molecular formula C24H23ClN2O4S B11640344 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11640344
M. Wt: 471.0 g/mol
InChI Key: DQNZUGUDSGBFLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylic acid in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar compounds to ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE include:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-17-10-9-14(3)18(25)12-17)32-23(19)27-21(28)16-8-6-7-13(2)11-16/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

DQNZUGUDSGBFLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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